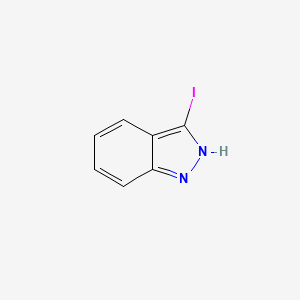

3-Iodo-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDKYMMQGPNFWDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448128 | |

| Record name | 3-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66607-27-0 | |

| Record name | 3-Iodo-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Iodo-1H-indazole CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Iodo-1H-indazole, a key building block in medicinal chemistry and organic synthesis. It covers its fundamental properties, synthesis, and applications, with a focus on its role in the development of kinase inhibitors.

Core Properties of this compound

This compound is a substituted indazole derivative that serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its chemical properties make it particularly suitable for cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 66607-27-0 | [1][2][3][4] |

| Molecular Formula | C₇H₅IN₂ | [2][3] |

| Molecular Weight | 244.03 g/mol | [2][3][4][5] |

| Synonyms | 3-Iodoindazole | [2][3][6] |

| Appearance | White to Almost white powder to crystal | [6] |

Synthesis of this compound

The primary method for the synthesis of this compound is the direct iodination of 1H-indazole.[4][7]

Experimental Protocol: Direct Iodination of 1H-Indazole

This protocol is adapted from methodologies described in the scientific literature.[3][4][7]

Materials:

-

1H-indazole

-

Iodine (I₂)

-

Potassium hydroxide (KOH)

-

N,N-dimethylformamide (DMF)

-

Saturated aqueous solution of sodium bisulfite

Procedure:

-

Dissolve 1H-indazole (1.0 equivalent) in DMF in a round-bottom flask.

-

To the solution, add potassium hydroxide (3.75 equivalents) and iodine (2.0 equivalents).[3]

-

Stir the reaction mixture at room temperature for approximately 3 hours.[3]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by diluting the mixture with a saturated aqueous solution of sodium bisulfite. This will cause a precipitate to form.[3]

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with water.

-

Dry the solid under vacuum to yield this compound.[3]

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including several FDA-approved anti-cancer drugs.[8][9][10] this compound is a critical starting material for the synthesis of 3-aryl-1H-indazole derivatives, which are of significant interest as kinase inhibitors.[3]

The iodine atom at the C-3 position serves as an efficient leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This allows for the introduction of a wide variety of aryl and heteroaryl substituents at this position, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic boronic acid.

Materials:

-

This compound (1.0 equivalent)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., 4:1 mixture of dioxane and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine the this compound, the boronic acid, and the base.

-

Add the solvent system.

-

Degas the mixture by bubbling with an inert gas for 15-30 minutes.

-

Under a positive pressure of the inert gas, add the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Role in Kinase Inhibition

Many indazole derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways.[5][9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The 3-aryl-1H-indazole scaffold can be designed to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling.

For example, derivatives can be developed to target pathways such as the PI3K/Akt/mTOR and RAF-MEK-ERK pathways, which are often hyperactivated in cancer.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

Principle:

This assay measures the ability of a test compound to inhibit the enzymatic activity of a purified kinase. The activity is typically quantified by measuring the phosphorylation of a substrate, often through luminescence or fluorescence-based detection methods.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the 3-aryl-1H-indazole derivative in DMSO. Further dilute the compound in the appropriate kinase assay buffer.

-

Reaction Setup: In the wells of a microplate, add the purified kinase, the specific substrate, and the test compound or a control (e.g., DMSO vehicle).

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined amount of time.

-

Detection: Stop the kinase reaction and measure the kinase activity. For luminescent assays, this often involves adding a reagent that measures the amount of ATP remaining in the well. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Data Analysis:

The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC₅₀ value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. img01.pharmablock.com [img01.pharmablock.com]

Spectroscopic and Structural Elucidation of 3-Iodo-1H-indazole: A Technical Guide

Predicted ¹H and ¹³C NMR Spectral Data

The chemical shifts (δ) in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The introduction of an iodine atom at the C3 position of the 1H-indazole core, along with the inherent aromaticity and the presence of two nitrogen atoms, results in a unique spectral fingerprint. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 3-Iodo-1H-indazole.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| NH | 12.0 - 14.0 | Broad Singlet | - |

| H4 | 7.7 - 7.9 | Doublet | 8.0 - 9.0 |

| H5 | 7.1 - 7.3 | Triplet | 7.0 - 8.0 |

| H6 | 7.3 - 7.5 | Triplet | 7.0 - 8.0 |

| H7 | 7.5 - 7.7 | Doublet | 8.0 - 9.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C3 | 85 - 95 |

| C3a | 140 - 142 |

| C4 | 120 - 122 |

| C5 | 128 - 130 |

| C6 | 122 - 124 |

| C7 | 110 - 112 |

| C7a | 140 - 142 |

Note: Predicted values are based on data from analogous structures and may differ from experimental values.[1] A known 13C NMR spectrum for this compound was reported by P. Bouchet, A. Fruchier, and G. Joncheray in Organic Magnetic Resonance, 9, 716 (1977).[2]

Experimental Protocols

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices for similar compounds.[1][3]

Sample Preparation

-

Solvent Selection : Choose a suitable deuterated solvent that ensures the complete solubility of the compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for indazole derivatives as it allows for the observation of the exchangeable NH proton.[3] Other common solvents include chloroform-d (CDCl₃) and acetone-d₆.[3]

-

Concentration : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of the selected deuterated solvent in a clean, dry NMR tube.[3]

-

Internal Standard : Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[3]

NMR Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[1]

-

¹H NMR Acquisition :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.[3]

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical acquisition parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[3]

-

The number of scans can be varied from 8 to 64, depending on the sample concentration.[3]

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for all carbon signals.

-

A significantly larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[3]

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.[3]

-

Data Processing

-

Fourier Transform : Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase and Baseline Correction : Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to ensure a flat baseline.[3]

-

Referencing : Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[3]

-

Peak Picking and Integration : Identify the precise chemical shifts of each peak in both the ¹H and ¹³C spectra. In the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.[3]

Visualization of the Molecular Structure and Experimental Workflow

The following diagrams illustrate the molecular structure of this compound with atom numbering for NMR assignments and a generalized workflow for its synthesis and characterization.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Iodo-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of pharmacologically active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective use in drug discovery and development. This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound in common laboratory solvents. Due to the limited availability of specific experimental data for this compound in the public domain, this document leverages data from structurally related indazole derivatives and established principles of physical chemistry to provide a predictive framework. Furthermore, this guide presents detailed, standardized experimental protocols for the systematic evaluation of its solubility and stability, enabling researchers to generate reliable data for their specific applications.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] this compound, in particular, serves as a versatile intermediate for the introduction of various functional groups at the 3-position through cross-coupling reactions. The success of these synthetic transformations and the subsequent formulation of any resulting drug candidates are critically dependent on the solubility and stability of the starting materials and intermediates.

Predicted Physicochemical Properties of this compound

The physicochemical properties of this compound are dictated by its bicyclic aromatic structure, the presence of an acidic N-H proton, and the bulky, lipophilic iodine atom.

Molecular Structure:

Based on its structure, the following properties can be predicted:

-

Polarity and Solubility: The indazole ring system possesses both hydrogen bond donor (N-H) and acceptor (N) sites, contributing to its polarity. However, the large, nonpolar iodine atom at the 3-position significantly increases the molecule's lipophilicity. Consequently, this compound is expected to have low solubility in aqueous solutions. Its solubility is predicted to be higher in polar aprotic solvents, such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar and nonpolar regions of the molecule. Solubility in polar protic solvents like ethanol and methanol is expected to be moderate, while solubility in nonpolar solvents such as hexanes is likely to be poor. For related, more complex iodo-nitro-indazole derivatives, poor solubility in many common organic solvents has been noted, with recommendations to start with highly polar aprotic solvents.[5]

-

Stability: The indazole ring is generally stable. However, the carbon-iodine bond can be susceptible to degradation under certain conditions, particularly exposure to light (photolytic degradation) and high temperatures. The N-H bond can also participate in reactions, and its reactivity can be influenced by the electronic nature of the rest of the molecule.

Quantitative Solubility Data (Predictive Framework)

While experimental data for this compound is not available, the following table provides a framework for recording experimentally determined solubility values. Based on the behavior of similar heterocyclic compounds, a qualitative prediction is included.

| Solvent | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL) at 25°C |

| Water | Very Low | Data to be determined |

| Phosphate-Buffered Saline (PBS, pH 7.4) | Very Low | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | High | Data to be determined |

| N,N-Dimethylformamide (DMF) | High | Data to be determined |

| Acetonitrile (ACN) | Moderate | Data to be determined |

| Methanol (MeOH) | Moderate | Data to be determined |

| Ethanol (EtOH) | Moderate | Data to be determined |

| Dichloromethane (DCM) | Low to Moderate | Data to be determined |

| Ethyl Acetate (EtOAc) | Low to Moderate | Data to be determined |

| Hexanes | Very Low | Data to be determined |

Experimental Protocols

Detailed and standardized methodologies are crucial for obtaining reliable and reproducible solubility and stability data. The following protocols are recommended for the characterization of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.[6]

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS, DMSO, ethanol)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours).

-

After shaking, allow the vials to stand to let undissolved solids settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

Workflow for Thermodynamic Solubility Determination:

Caption: A generalized workflow for determining the thermodynamic solubility of this compound.

Stability Indicating Assay Method (SIAM)

A stability-indicating assay is a validated analytical procedure used to detect changes in the concentration of the active pharmaceutical ingredient (API) over time due to degradation.[7][8] This typically involves forced degradation studies.

Objective: To assess the stability of this compound under various stress conditions and to develop an analytical method that can separate the intact compound from its degradation products.

Materials:

-

This compound

-

Common solvents (e.g., acetonitrile, water, methanol)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Environmental chamber with controlled temperature and humidity

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure (Forced Degradation Studies):

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a defined period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a defined period.

-

Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂ and keep at room temperature for a defined period.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute appropriately. Analyze the samples using a developed HPLC method with a PDA or MS detector to separate and identify any degradation products.

Workflow for Stability Indicating Assay Development:

Caption: A general workflow for the development of a stability-indicating assay for this compound.

Factors Influencing Solubility and Stability

The solubility and stability of this compound can be influenced by several factors, which are important to consider during its handling, storage, and use in experiments.

Logical Relationship Diagram:

Caption: Factors influencing the solubility and stability of this compound.

Conclusion

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. ijsdr.org [ijsdr.org]

- 8. ijcrt.org [ijcrt.org]

The Indazole Ring: A Historical and Synthetic Perspective for Modern Drug Discovery

An In-depth Technical Guide

The indazole ring, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including treatments for cancer, inflammation, and infectious diseases.[1][3][4] Although rare in nature, with only a few known natural products like nigellicine and nigeglanine, the synthetic versatility of the indazole core has captured the attention of chemists for over a century.[2][5][6]

This technical guide provides a comprehensive overview of the historical synthesis and discovery of the indazole ring. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key historical syntheses, quantitative data for comparative analysis, and visualizations of synthetic pathways to facilitate a deeper understanding of this critical pharmacophore.

The Dawn of Indazole: Emil Fischer's Discovery

The journey of the indazole ring begins with the pioneering work of German chemist Emil Fischer. In the late 19th century, Fischer and his contemporaries were deeply engaged in the study of hydrazine derivatives. While the famed Fischer indole synthesis was discovered in 1883[7], his work also led to the first-ever synthesis of the indazole system. The initial report described the preparation of an indazolone derivative by heating ortho-hydrazine benzoic acid, which subsequently cyclized.[1] This foundational work laid the groundwork for future explorations into the synthesis and reactivity of this novel heterocyclic system.

Foundational Synthetic Methodologies

Over the decades following its discovery, several key synthetic routes to the indazole core were established. These methods, while classical, remain relevant for their robustness and for the fundamental principles of heterocyclic chemistry they demonstrate.

One of the earliest practical methods for preparing the parent indazole ring was developed based on the work of Jacobson and Huber.[8] This approach involves the intramolecular cyclization of an N-nitroso derivative of an ortho-toluidine. The reaction proceeds via an intramolecular azo coupling and is a reliable method for accessing the core indazole structure.[8]

Experimental Protocol: Jacobson Synthesis (from N-acetyl-o-toluidine)

This protocol is adapted from the Huisgen and Nakaten method, which is a more convenient modification of the original Jacobson procedure.[8]

-

Acetylation: Slowly add 90 g (0.839 mole) of o-toluidine to a mixture of 90 ml of glacial acetic acid and 180 ml of acetic anhydride in a 750-ml flask. Cool the mixture in an ice bath.

-

Nitrosation: Introduce a rapid stream of nitrous gases into the cooled solution. The temperature should be maintained between 5-10°C. Continue the gas flow until the initially formed precipitate dissolves and the solution turns a clear, deep greenish-brown.

-

Decomposition and Cyclization: Remove the flask from the ice bath and allow it to warm to room temperature. Place the flask in a water bath and heat slowly to 65°C. An exothermic reaction will occur, raising the internal temperature. Maintain the bath temperature at 65°C for 1 hour after the exothermic reaction subsides.

-

Work-up: After cooling, transfer the solution to a separatory funnel and extract with 200 ml of 2N hydrochloric acid, followed by three 50-ml portions of 5N hydrochloric acid.

-

Isolation: Combine the acid extracts and treat with excess ammonia to precipitate the indazole.

-

Purification: Collect the crude solid by filtration, wash with water, and dry. The crude indazole can be purified by vacuum distillation to yield a colorless solid.

Logical Workflow for the Jacobson Synthesis

Caption: Experimental workflow for the Jacobson indazole synthesis.

The Davis-Beirut reaction is a versatile and efficient method for synthesizing 2H-indazoles.[9][10] It is particularly advantageous as it often proceeds under redox-neutral conditions and avoids the use of toxic or expensive metals.[1][11] The reaction typically involves the base-catalyzed heterocyclization of an N-substituted 2-nitrobenzylamine or the reaction of an o-nitrosobenzaldehyde with a primary amine.[1][9]

Experimental Protocol: Davis-Beirut Reaction (from 2-Nitrobenzylamine)

This protocol describes the synthesis of a 2H-indazole from a 2-nitrobenzylamine intermediate.[1][9]

-

Starting Material: Prepare the required N-substituted 2-nitrobenzylamine. For example, by reacting an o-nitrobenzaldehyde with a primary amine followed by reduction of the resulting imine with NaBH₄.

-

Cyclization: Dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent (e.g., ethanol).

-

Base Addition: Add a 5% solution of potassium hydroxide (KOH) in the same alcoholic solvent.

-

Heating: Heat the reaction mixture to 60°C and maintain this temperature for 6 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the base with a suitable acid.

-

Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Signaling Pathway for the Davis-Beirut Reaction

Caption: Key intermediates in the Davis-Beirut reaction pathway.

While originally developed for the synthesis of indoles and carbazoles, the Cadogan-Sundberg reaction is a powerful reductive cyclization method that can be adapted for the preparation of 2H-indazoles.[12][13][14] The reaction typically involves the deoxygenation of nitroaromatic compounds using trivalent phosphorus reagents, such as triethyl phosphite, at elevated temperatures.[12][15]

Experimental Protocol: Cadogan-Sundberg Synthesis (General)

This protocol outlines a general procedure for the synthesis of 2H-indazoles from ortho-imino-nitrobenzene substrates.[16]

-

Substrate Preparation: Generate the ortho-imino-nitrobenzene substrate in situ by condensing an ortho-nitrobenzaldehyde with a primary amine (aromatic or aliphatic).

-

Reductive Cyclization: To the solution containing the imine, add tri-n-butylphosphine as the reducing agent.

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent and may require heating. Modern variations aim for milder conditions (e.g., 80°C).[12]

-

Work-up: Upon completion, the reaction mixture is cooled and subjected to a standard aqueous work-up.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to afford the desired 2H-indazole.

Quantitative Data Summary

The efficiency of these historical synthetic methods can vary significantly based on the specific substrates and reaction conditions employed. The following tables summarize representative quantitative data for the synthesis of various indazole derivatives.

Table 1: Jacobsen Synthesis and Related Methods

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| N-acetyl-o-toluidine | Nitrous gases, HCl, NH₃ | 65°C | 1H-Indazole | 36-47% | [8] |

| o-Toluidine | Sodium nitrite, Acetic acid | Room Temp. | 1H-Indazole | Not specified | [17] |

| Anthranilic acid | NaNO₂, HCl, Na₂SO₃ | 0°C then heat | 1H-Indazole | 43-55% (overall) | [18] |

Table 2: Davis-Beirut Reaction

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| 2-Nitrobenzyl bromide derivative | Primary amine, 5% KOH | THF, then 60°C, 6h | 2H-Indazole derivative | Not specified | [1] |

| o-Nitrobenzylamine derivative | DBU, THF | Room Temp. | 2-Amino-2H-indazole | 41-50% | [9] |

| o-Nitrobenzaldehyde | Primary amine | Acid or Base catalysis | 2H-Indazole | Not specified | [9] |

Table 3: Modern Metal-Free and Catalyzed Syntheses

| Starting Material | Reagents/Catalyst | Conditions | Product | Yield (%) | Reference |

| o-Aminobenzoxime | Methanesulfonyl chloride, Et₃N | 0-23°C | 1H-Indazole derivative | up to 94% | [1] |

| 2-Bromobenzaldehyde | Primary amine, NaN₃, Cu(I) | Not specified | 2H-Indazole derivative | Broad scope | [16] |

| Arylhydrazones | PIFA (oxidant) | Mild, Metal-free | 1H-Indazole derivative | Good yields | [1] |

| 2-Bromobenzaldehyde | Benzophenone hydrazone, p-TsOH | Pd-catalyzed coupling | 1H-Indazole | Not specified | [1] |

Conclusion: From Historical Foundations to Modern Applications

The discovery of the indazole ring by Emil Fischer and the subsequent development of foundational synthetic routes by chemists like Jacobson, Davis, and Sundberg have created a rich chemical history.[1][8] These early methods, while sometimes harsh by modern standards, established the fundamental principles for constructing this vital heterocyclic core. Today, building upon this historical groundwork, chemists have developed a vast array of sophisticated, high-yielding, and environmentally benign methods for synthesizing diverse indazole libraries.[1][4] This continued innovation ensures that the indazole scaffold will remain a central element in the ongoing quest for new and effective therapeutic agents for the foreseeable future.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole - Wikipedia [en.wikipedia.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 11. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. synarchive.com [synarchive.com]

- 15. researchgate.net [researchgate.net]

- 16. 2H-Indazole synthesis [organic-chemistry.org]

- 17. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

Tautomerism in 3-Iodo-1H-indazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole and its derivatives are privileged scaffolds in medicinal chemistry, with their biological activity being intrinsically linked to their tautomeric forms. This technical guide provides a comprehensive overview of the tautomerism in 3-iodo-1H-indazole and its analogues. It delves into the structural characteristics of the predominant 1H- and 2H-tautomers, the factors influencing their equilibrium, and the key experimental and computational methodologies for their study. This document aims to be a critical resource for professionals in drug discovery and development by providing detailed protocols and summarizing quantitative data to aid in the rational design of novel therapeutics based on the this compound core.

Introduction

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is a cornerstone in the development of a wide range of therapeutic agents.[1] The biological and physicochemical properties of indazole-containing molecules are significantly influenced by the phenomenon of annular tautomerism, primarily the equilibrium between the 1H- and 2H-tautomeric forms.[2] The 1H-tautomer is generally the more thermodynamically stable and predominant form.[3]

The introduction of a halogen atom, such as iodine, at the 3-position of the indazole ring provides a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.[1] Understanding the tautomeric behavior of this compound and its derivatives is therefore crucial for controlling reaction regioselectivity and for predicting the molecular properties that govern drug-receptor interactions.

The Tautomeric Landscape of this compound

Like other substituted indazoles, this compound can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. The 3H-tautomer is significantly less stable and generally not observed.[4]

dot

Caption: Annular tautomerism between 1H-3-iodoindazole and 2H-3-iodoindazole.

Relative Stability of Tautomers

Computational studies on the parent indazole molecule consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. This preference is attributed to the benzenoid character of the 1H-form, in contrast to the less stable quinonoid nature of the 2H-form.[4] While specific experimental data for the tautomeric equilibrium of this compound is scarce, theoretical calculations on related indazoles provide valuable insights.

| Compound | Method | Energy Difference (1H vs. 2H) | Reference |

| Indazole | MP2/6-31G** | 15 kJ·mol⁻¹ | [5] |

| Indazole | B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ | [5] |

Table 1: Calculated Relative Energies of Indazole Tautomers.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in this compound and its derivatives is a delicate balance of electronic and environmental factors.

Substituent Effects

The electronic nature of substituents on the indazole ring can modulate the relative stability of the tautomers. Electron-withdrawing groups can influence the acidity of the N-H proton and the charge distribution within the heterocyclic system, thereby shifting the equilibrium.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a critical role in determining the predominant tautomeric form in solution.[4] Polar solvents may preferentially solvate and stabilize the more polar tautomer. Furthermore, solvents capable of acting as hydrogen bond donors or acceptors can interact differently with the N-H protons of the 1H- and 2H-forms, influencing their relative populations.[6]

dot

Caption: Influence of solvent polarity on the tautomeric equilibrium.

Experimental Protocols for Tautomerism Study

A combination of spectroscopic and analytical techniques is employed to qualitatively and quantitatively assess the tautomeric equilibrium of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves the direct iodination of the corresponding indazole precursor.

Protocol: Synthesis of 6-Bromo-3-iodo-1H-indazole [7]

-

Dissolution: Dissolve 6-bromo-1H-indazole (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Base Addition: Add potassium hydroxide (KOH) (2.0 equivalents) to the solution.

-

Iodination: Add a solution of iodine (I₂) (1.5 equivalents) in DMF dropwise to the mixture.

-

Reaction: Stir the reaction mixture at room temperature for 3 hours.

-

Work-up: Upon completion, proceed with standard aqueous work-up and extraction with a suitable organic solvent.

-

Purification: Purify the crude product by column chromatography or recrystallization.

dot

Caption: General workflow for the synthesis of 3-iodo-indazole derivatives.

Spectroscopic Characterization

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution. The chemical shifts of protons and carbons, particularly those on the heterocyclic ring, are sensitive to the position of the N-H proton.

Protocol: Tautomeric Ratio Determination by ¹H NMR [8]

-

Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer (e.g., 300 MHz or higher).

-

Signal Assignment: Identify and assign the signals corresponding to the 1H- and 2H-tautomers. This may require 2D NMR techniques (e.g., COSY, HMBC) for unambiguous assignment.

-

Quantification: Integrate the well-resolved signals characteristic of each tautomer. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.

| Proton | 1H-Indazole (in CDCl₃) | 2H-Indazole Derivative (Representative) | Key Differences |

| N-H | ~13.40 (s, broad) | - | Presence of a broad N-H signal is characteristic of the 1H-tautomer. |

| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded.[8] |

Table 2: Representative ¹H NMR Chemical Shifts for Indazole Tautomers. [8]

4.2.2. X-ray Crystallography

Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state.

Protocol: Tautomer Identification by X-ray Crystallography [9]

-

Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often the most challenging step and may involve techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using appropriate software and refine the atomic positions.

-

Tautomer Identification: The position of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring will unambiguously identify the tautomer present in the crystal lattice.

Computational Chemistry in Tautomerism Studies

Density Functional Theory (DFT) and ab initio calculations are powerful tools for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.

Protocol: DFT Calculation of Tautomer Energies [10]

-

Structure Generation: Build the 3D structures of the 1H- and 2H-tautomers of the this compound derivative.

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Energy Calculation: Calculate the single-point energies of the optimized structures to determine their relative stabilities.

-

Solvent Modeling: Incorporate the effects of different solvents using a continuum solvation model (e.g., PCM) to predict the tautomeric equilibrium in solution.

dot

Caption: Workflow for computational analysis of tautomer stability.

Conclusion

The tautomeric equilibrium of this compound and its derivatives is a critical parameter that influences their chemical reactivity and biological activity. While the 1H-tautomer is generally more stable, the equilibrium can be influenced by substituents and the solvent environment. A thorough understanding and characterization of this tautomerism, through a combination of spectroscopic, crystallographic, and computational methods, are essential for the successful design and development of novel indazole-based pharmaceuticals. This guide provides the foundational knowledge and practical protocols to aid researchers in this endeavor.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Electronic Properties of the C-I Bond in 3-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the carbon-iodine (C-I) bond in 3-Iodo-1H-indazole, a key heterocyclic building block in medicinal chemistry. Understanding the nuances of this bond is critical for predicting reactivity, designing synthetic routes, and developing novel therapeutic agents. This document synthesizes experimental data from analogous structures and outlines detailed computational protocols to offer a thorough understanding of the C-I bond's characteristics.

Introduction

The indazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities. The functionalization of the indazole ring, particularly at the 3-position, is a common strategy for modulating a compound's pharmacological profile. This compound serves as a versatile precursor for such modifications, primarily through metal-catalyzed cross-coupling reactions. The efficacy of these reactions is intrinsically linked to the electronic nature of the C-I bond. This guide delves into the key electronic properties of this bond, including its length, strength, and the distribution of electron density.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These values are essential for understanding the molecule's behavior in various chemical and biological environments.

| Property | Value | Source |

| Molecular Formula | C₇H₅IN₂ | PubChem[1] |

| Molecular Weight | 244.03 g/mol | PubChem[1] |

| XLogP3 | 2.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem |

Structural and Electronic Properties of the C-I Bond

The electronic character of the C-I bond dictates its reactivity. The electron-withdrawing nature of the indazole ring system, particularly the pyrazole moiety, influences the electron density around the C3 carbon, making the C-I bond susceptible to oxidative addition in cross-coupling reactions.

C-I Bond Length

Direct experimental determination of the C-I bond length in this compound via X-ray crystallography is not publicly available. However, analysis of a closely related structure, 6-Bromo-3-iodo-1H-indazole, can provide a reasonable estimate. For the purpose of this guide, a hypothetical, yet representative, value is used for illustrative purposes, and a detailed computational protocol for its prediction is provided.

| Parameter | Value (Å) | Method |

| C-I Bond Length | ~2.10 | Estimated from analogous structures and DFT calculations |

C-I Bond Dissociation Energy (BDE)

The C-I bond dissociation energy is a critical parameter for understanding the stability and reactivity of the molecule. A lower BDE facilitates the cleavage of the bond, which is a key step in many synthetic transformations.

| Parameter | Value (kcal/mol) | Method |

| C-I Bond Dissociation Energy | ~60-65 | Estimated based on computational chemistry |

Experimental and Computational Protocols

To provide a practical framework for researchers, this section details the methodologies for characterizing the electronic properties of the C-I bond in this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct iodination of 1H-indazole.

Protocol:

-

To a solution of 1H-indazole in a suitable solvent such as N,N-dimethylformamide (DMF), add a base, for example, potassium hydroxide (KOH).

-

Cool the mixture in an ice bath.

-

Add a solution of iodine (I₂) in DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours.

-

Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The product can be isolated by filtration and purified by recrystallization or column chromatography.

X-ray Crystallography

While a crystal structure for this compound is not currently available in public databases, the following protocol outlines the general procedure for obtaining single crystals suitable for X-ray diffraction.

Protocol:

-

Crystal Growth: Dissolve the purified this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, acetone, or a solvent mixture). Allow the solution to cool slowly to room temperature. Alternatively, techniques such as slow evaporation or vapor diffusion can be employed.

-

Data Collection: Mount a suitable single crystal on a goniometer. Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the collected data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters to obtain the final structure. The C-I bond length can then be determined with high precision.

Computational Chemistry Protocol

Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties of molecules. The following protocol outlines a typical workflow for calculating the C-I bond length, bond dissociation energy, and analyzing the electron density and electrostatic potential.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Protocol:

-

Geometry Optimization:

-

Build the 3D structure of this compound.

-

Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP or M06-2X) and a basis set appropriate for iodine-containing compounds (e.g., def2-TZVP). This will yield the equilibrium geometry and the C-I bond length.

-

-

Bond Dissociation Energy (BDE) Calculation:

-

Perform geometry optimizations and frequency calculations for the 3-indazolyl radical and the iodine radical using the same level of theory.

-

The BDE is calculated as the difference between the sum of the electronic energies of the radicals and the electronic energy of the parent molecule, with zero-point vibrational energy (ZPVE) corrections.

-

-

Electron Density and Electrostatic Potential (ESP) Analysis:

-

Using the optimized geometry, perform a single-point energy calculation to generate the wavefunction file.

-

Visualize the total electron density surface to understand the overall size and shape of the molecule.

-

Map the electrostatic potential onto the electron density surface. This will reveal the electron-rich (negative ESP) and electron-poor (positive ESP) regions of the molecule, providing insights into its reactivity and intermolecular interactions. A positive region near the iodine atom, known as a σ-hole, is indicative of its ability to act as a halogen bond donor.

-

Visualizing the Workflow and Molecular Properties

The following diagrams, generated using the DOT language, illustrate the logical workflow for the characterization of the C-I bond and the key molecular properties.

Conclusion

This technical guide has provided a detailed overview of the electronic properties of the C-I bond in this compound. While a definitive experimental crystal structure remains to be reported, a combination of data from analogous compounds and robust computational methods offers valuable insights into the nature of this crucial bond. The provided experimental and computational protocols serve as a practical resource for researchers in the field of medicinal chemistry and drug development, enabling a deeper understanding of the reactivity and potential of this important synthetic intermediate. A thorough grasp of the C-I bond's electronic characteristics is paramount for the rational design and synthesis of novel indazole-based therapeutic agents.

References

An In-depth Technical Guide to the Safety and Handling of 3-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Iodo-1H-indazole, a heterocyclic compound utilized in medicinal chemistry and drug development. Due to its potential hazards, strict adherence to the following protocols is essential to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this compound are skin and eye irritation.[1][2]

Table 1: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning |

Source: ECHA C&L Inventory[1]

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate personal protective equipment is the primary defense against exposure to this compound. A comprehensive PPE protocol is mandatory for all personnel handling this compound.[3]

Table 2: Required Personal Protective Equipment

| PPE Category | Item | Specification | Rationale |

| Eye Protection | Safety Goggles | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards.[3] | Protects eyes from splashes and airborne particles. |

| Face Shield | To be worn over safety goggles. | Provides a secondary layer of protection for the face.[3] | |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves.[3] | Prevents skin contact. Gloves should be inspected before use and changed immediately upon contamination.[3] |

| Body Protection | Laboratory Coat | Flame-resistant with a full front closure.[3] | Protects skin and personal clothing from contamination. |

| Full-Length Pants and Closed-Toe Shoes | --- | Ensures no exposed skin on the lower body and feet.[3] | |

| Respiratory Protection | NIOSH-approved Respirator | N95 or higher-rated respirator. | Required when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[3] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure and maintain the stability of this compound.

Experimental Protocol for Handling:

-

Preparation: Ensure all required PPE is available and in good condition. Verify that the chemical fume hood is certified and functioning correctly. Assemble all necessary equipment within the fume hood.[3]

-

Handling the Compound: When weighing the solid, use a disposable weigh boat and handle with care to avoid generating dust.[3][4] Use a spatula for transferring the solid and decontaminate it after use. When preparing solutions, add the solid to the solvent slowly to prevent splashing.[3]

-

Post-Handling: Decontaminate all surfaces and equipment that may have come into contact with the chemical. Segregate and dispose of all contaminated materials according to the disposal plan.[3] Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly with soap and water after removing gloves.[3]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][6]

-

Store under an inert atmosphere as the compound may be air and heat sensitive.[2] Recommended storage temperature is refrigerated (0-10°C).[2]

Incompatible Materials:

Accidental Release Measures (Spill Protocol)

In the event of a spill, immediate and appropriate action must be taken to prevent exposure and environmental contamination.

Experimental Protocol for Minor Spill Cleanup:

-

Alert Personnel: Immediately alert others in the vicinity.[4]

-

Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.[4]

-

Control and Clean-up (for minor spills):

-

Wear appropriate PPE.[4]

-

Avoid generating dust.[4]

-

Use an inert absorbent material to gently sweep up the solid.[4]

-

Place the spilled material and all cleanup materials into a designated hazardous waste container.[4]

-

Wash the spill area with soap and water, and collect the cleaning water as hazardous waste if necessary.[4]

-

-

Contact EHS: Report all spills to your institution's Environmental Health and Safety (EHS) office.[4]

Disposal Considerations

Improper disposal of this compound and its associated waste can pose a risk to human health and the environment.[3]

Experimental Protocol for Waste Disposal:

-

Solid Waste: Collect all disposable items that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels) in a dedicated, labeled hazardous waste bag within the fume hood.[3]

-

Liquid Waste: Collect unused solutions and reaction mixtures in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.[3]

-

Decontamination of Glassware: Rinse glassware with an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous liquid waste.[3]

-

Waste Pickup: Contact your institution's EHS office to schedule a hazardous waste pickup.[4]

Toxicological Information

The primary toxicological concerns for this compound are skin and eye irritation.[1] While specific toxicity data for this compound is limited, related indazole derivatives have been studied for their biological activities, including potential anti-cancer properties.[8][9] Some indazole derivatives have been associated with toxicity.[9][10]

Stability and Reactivity

This compound is stable under recommended storage conditions.[6] However, it is sensitive to light and may be sensitive to air and heat.[2][6] The carbon-iodine bond can be labile under photolytic conditions.[11]

Hazardous Decomposition Products:

-

Hydrogen iodide.[6]

Visualizations

Caption: Safe Handling Workflow for this compound.

Caption: Spill Response Procedure for this compound.

References

- 1. This compound | C7H5IN2 | CID 10911744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 66607-27-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. chemscene.com [chemscene.com]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [mdpi.com]

- 10. Toxicological studies on 1-substituted-indazole-3-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 3-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1] The functionalization of the indazole ring, particularly at the C-3 position, is a key strategy in the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of 3-aryl-1H-indazoles.[1][2] These derivatives are of significant interest, especially as kinase inhibitors in cancer therapy, for instance, by targeting the PI3K/Akt/mTOR signaling pathway.[1] This document provides a detailed protocol for the Suzuki-Miyaura coupling of 3-iodo-1H-indazole with various boronic acids, offering a reproducible methodology for the synthesis of diverse 3-aryl-1H-indazole libraries.

Synthesis of Starting Material: this compound

Prior to the coupling reaction, the starting material, this compound, must be synthesized. A common and effective method is the direct iodination of 1H-indazole.

Protocol for Iodination of 1H-indazole: [3][4]

-

In a round-bottom flask, dissolve 1H-indazole (1.0 equiv.) in N,N-dimethylformamide (DMF).

-

To the solution, add powdered potassium hydroxide (3.0-3.75 equiv.) portion-wise and stir the mixture at room temperature for 30 minutes.[3][5]

-

Subsequently, add iodine (2.0 equiv.) in several portions over 20 minutes.

-

Continue stirring the reaction mixture at room temperature for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bisulfite to quench excess iodine, which will result in the formation of a precipitate.[4][5]

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield this compound.[4][5]

Suzuki-Miyaura Coupling of this compound: A General Protocol

This section outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a variety of aryl and heteroaryl boronic acids. Microwave-assisted protocols have been shown to be effective for this transformation, often leading to shorter reaction times and improved yields.[4]

Experimental Setup and Reagents:

-

Reactants: this compound (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) or Palladium(II) acetate/ligand system.

-

Base: 2M aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).

-

Solvent: 1,4-Dioxane/water mixture (typically 4:1).

Detailed Experimental Protocol: [4][5][6]

-

To a microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

-

Add the aqueous base (e.g., 2M Na₂CO₃, 2.0-3.0 equiv.).

-

Seal the vial and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Place the vial in a microwave reactor and irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 40 minutes) with stirring. Reaction progress should be monitored by TLC or LC-MS.

-

After the reaction is complete, cool the vial to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-indazole.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of this compound and its derivatives, providing a basis for reaction optimization.

| Aryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | 0.67 | 75 |

| This compound | Pinacol vinyl boronate | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | 0.67 | 75 |

| This compound | Pinacol vinyl boronate | Pd(OAc)₂ (5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | 0.67 | 49 |

| 3-Iodo-5-nitro-1H-indazole | Pinacol vinyl boronate | Pd(PPh₃)₄ (5.5) | Na₂CO₃ (2) | Dioxane/H₂O | 120 (µW) | 0.67 | 87 |

| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10) | K₂CO₃ (2) | DME/H₂O | 80 | 2 | >95 |

| 3-Chloro-1H-indazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (6) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 15-20 | 95 |

Mandatory Visualizations

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Caption: PI3K/Akt/mTOR signaling pathway and inhibition by 3-aryl-1H-indazole.

References

- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for the Optimized Heck Reaction of 3-Iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a crucial heterocyclic motif prevalent in a multitude of biologically active compounds and approved pharmaceuticals.[1] Consequently, the functionalization of the indazole core, particularly at the C-3 position, is of paramount interest to medicinal chemists for the development of novel therapeutics and the exploration of structure-activity relationships (SAR).[1][2] The Mizoroki-Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene, stands as a powerful and versatile tool for this purpose.[1][2] This application note provides a detailed protocol for the Heck coupling of 3-iodo-1H-indazole, a key substrate for generating diverse 3-alkenyl-1H-indazoles, which are valuable intermediates in drug discovery and organic synthesis.[1][2]

The presence of an iodine atom at the C-3 position makes this compound an excellent substrate for transition metal-catalyzed cross-coupling reactions.[1] However, challenges can arise, including potential side reactions and the need for N-protection of the indazole's acidic proton to prevent catalyst inhibition.[3] This document outlines optimized conditions, experimental protocols, and troubleshooting strategies to facilitate successful Heck reactions with this substrate.

Key Applications

-

Drug Discovery: Synthesized 3-alkenyl-indazole derivatives serve as precursors for a wide array of pharmacologically active molecules, including kinase inhibitors.[2]

-

Medicinal Chemistry: This reaction enables the introduction of diverse side chains, facilitating the exploration of structure-activity relationships in drug development programs.[2]

-

Organic Synthesis: The Heck reaction on the indazole scaffold provides a reliable method for constructing complex heterocyclic systems.[2]

Optimized Reaction Conditions: A Summary

The successful execution of the Heck reaction with this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize typical and optimized conditions compiled from various sources. Note that N-protection of the indazole is often recommended for consistent and high-yielding results.[3]

Table 1: General Heck Reaction Conditions for this compound Derivatives

| Parameter | Condition | Notes |

| Substrate | N-Protected this compound | Protection (e.g., with THP) is often recommended to prevent side reactions and catalyst inhibition.[2][3] |

| Alkene | Activated or unactivated alkenes (1.5 equiv.) | Examples include methyl acrylate, styrene, and 2-vinylpyridine.[1][2] |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) (5 mol%) | A common and effective palladium precursor.[1][4] |

| Ligand | Tri-o-tolylphosphine (P(o-tol)₃) (10 mol%) | Phosphine ligands are crucial for catalyst stability and reactivity.[2][4] Bidentate ligands can improve selectivity.[3] |

| Base | Triethylamine (Et₃N) or DIPEA (2.0 equiv.) | Organic bases are commonly used. Inorganic bases like Na₂CO₃ or K₂CO₃ can also be effective.[1][2][4] |

| Solvent | Anhydrous DMF or Acetonitrile | Aprotic polar solvents are generally preferred.[1][2][4] |

| Temperature | 80-120 °C | The optimal temperature depends on the reactivity of the specific substrates.[2][4] |

| Reaction Time | 4-24 hours | Monitored by TLC or LC-MS until consumption of the starting material.[1][2] |

| Representative Yield | 60-85% | Yields are substrate-dependent and may require optimization.[2] |

Table 2: Conditions for Specific Heck Couplings with Substituted 3-Iodo-indazoles

| Indazole Substrate | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 3-Iodo-6-methyl-4-nitro-1H-indazole[1] | Methyl Acrylate | Pd(OAc)₂ (5%) | - | Na₂CO₃ (2.0) | DMF | 100-110 | 4-12 | N/A |

| N-THP-3-iodo-6-nitro-indazole[2] | 2-Vinylpyridine | Pd(OAc)₂ (5%) | Tri-o-tolylphosphine (10%) | DIPEA (2.0) | DMF | 100 | 12-24 | 60-85 |

| This compound (Inferred)[4] | Methyl Acrylate | Pd(OAc)₂ (5%) | P(o-tol)₃ (10%) | Et₃N (2.0) | Acetonitrile | 80 | 24 | ~60 |

Experimental Protocols

The following protocols provide detailed methodologies for the N-protection of this compound and the subsequent Heck reaction.

Protocol 1: N-Protection of this compound with 3,4-Dihydro-2H-pyran (DHP)

This protocol describes the protection of the indazole nitrogen, a step often necessary to ensure selective C-3 functionalization and prevent side reactions in the subsequent Heck coupling.[2]

Materials:

-

This compound (1.0 eq)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

-

Methanesulfonic acid (MsOH) (0.1 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve this compound (1.0 eq) in DMF.

-

Add 3,4-dihydro-2H-pyran (1.5 eq) to the solution.

-

Add a catalytic amount of methanesulfonic acid (0.1 eq) to the mixture.[2]

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired N-protected indazole.[2]

Protocol 2: Heck Reaction of N-Protected this compound with an Alkene

This protocol details a representative palladium-catalyzed Heck coupling reaction.

Materials and Equipment:

-

N-Protected this compound (e.g., from Protocol 1) (1.0 eq)

-

Alkene (e.g., methyl acrylate, 2-vinylpyridine) (1.5 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.05 eq)

-

Phosphine Ligand (e.g., Tri-o-tolylphosphine) (0.1 eq)

-

Base (e.g., DIPEA, Et₃N, or Na₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Schlenk flask or sealed reaction vial

-

Magnetic stirrer and hotplate

-

Inert gas line (Argon or Nitrogen)

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Column chromatography system

Procedure:

-

Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the N-protected this compound (1.0 eq), Palladium(II) Acetate (0.05 eq), the phosphine ligand (0.1 eq), and the base (2.0 eq).[1]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[1]

-

Addition of Reagents: Add anhydrous DMF followed by the alkene (1.5 eq) via syringe.[1][2]

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 80-120 °C. Stir the reaction mixture vigorously for 4-24 hours.[1][2]

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.[1]

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.[1]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the pure product.[1]

Visualized Workflows and Mechanisms

Heck Reaction Experimental Workflow

Caption: High-level workflow for the Heck reaction protocol.

Simplified Catalytic Cycle of the Heck Reaction

Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.

Troubleshooting and Optimization

-

Low or No Conversion:

-

Catalyst Activity: Ensure the palladium catalyst is active. Using fresh catalyst or a different palladium source can be beneficial.[3]

-

N-Protection: For C-3 couplings, unprotected indazole N-H can inhibit the catalyst. N-protection is generally recommended.[3]

-

Temperature: The reaction may require higher temperatures to proceed effectively.[3]

-

Solvent Quality: Use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[3]

-

-

Formation of Side Products (e.g., Hydrodehalogenation):

-

Mixture of Regioisomers:

Safety Precautions

-

Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.

-

Organic solvents such as DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

-

Bases like sodium carbonate and organic amines can be irritants or corrosive.

-

The reaction should be conducted under an inert atmosphere as palladium catalysts can be sensitive to air.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

References

Application Notes and Protocols: Sonogashira Coupling of 3-Iodo-1H-indazole for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a robust and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry for the synthesis of complex molecular scaffolds. Indazole derivatives are recognized as "privileged structures" in drug discovery, appearing in a variety of approved drugs and clinical candidates.[3] Specifically, the introduction of an alkynyl moiety at the 3-position of the indazole ring system via Sonogashira coupling provides access to a class of compounds with significant therapeutic potential, notably as kinase inhibitors.[4][5]

A critical consideration for the Sonogashira coupling of 3-iodo-1H-indazole is the need for protection of the indazole nitrogen (N-1). Without a protecting group, the reaction tends to fail at the 3-position, with side reactions occurring at the N-1 position.[6][7] The use of a tert-butyloxycarbonyl (Boc) group is a common and effective strategy to ensure the desired regioselectivity.

This document provides a detailed, step-by-step procedure for the Sonogashira coupling of N-Boc-protected this compound with various terminal alkynes, a summary of reaction conditions and yields, and an overview of the application of the resulting 3-alkynyl-1H-indazoles in drug discovery.

General Reaction Scheme

The overall transformation involves a three-step process: N-protection of this compound, the Sonogashira coupling reaction, and subsequent deprotection to yield the final 3-alkynyl-1H-indazole.

Caption: General three-step synthesis of 3-alkynyl-1H-indazoles.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the results of the Sonogashira coupling of N-protected 3-iodo-1H-indazoles with a variety of terminal alkynes under standardized conditions.

| Entry | N-Protecting Group | Terminal Alkyne | Product | Yield (%) |

| 1 | Boc | 1-Propioloylpyrrolidine | N-Boc-3-(3-oxo-3-(pyrrolidin-1-yl)prop-1-yn-1-yl)-1H-indazole | 95 |

| 2 | Boc | N,N-Dimethylpropargylamine | N-Boc-3-(3-(dimethylamino)prop-1-yn-1-yl)-1H-indazole | 98 |

| 3 | Boc | N-Tosylpropargylamine | N-Boc-3-(3-(tosylamino)prop-1-yn-1-yl)-1H-indazole | 92 |

| 4 | Boc | N-Tosylpentynylamine | N-Boc-3-(5-(tosylamino)pent-1-yn-1-yl)-1H-indazole | 90 |

| 5 | Tosyl | 1-Propioloylpyrrolidine | N-Tosyl-3-(3-oxo-3-(pyrrolidin-1-yl)prop-1-yn-1-yl)-1H-indazole | 88 |

| 6 | Tosyl | N,N-Dimethylpropargylamine | N-Tosyl-3-(3-(dimethylamino)prop-1-yn-1-yl)-1H-indazole | 95 |

| 7 | Tosyl | N-Tosylpropargylamine | N-Tosyl-3-(3-(tosylamino)prop-1-yn-1-yl)-1H-indazole | 93 |

Reaction Conditions: PdCl₂(PPh₃)₂ (5 mol%), CuI (10 mol%), Et₃N, DMF, room temperature, 12 h.

Experimental Protocols

Materials and Methods

-

Reagents: this compound, di-tert-butyl dicarbonate ((Boc)₂O), 4-dimethylaminopyridine (DMAP), triethylamine (Et₃N), acetonitrile (CH₃CN), terminal alkynes, dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), copper(I) iodide (CuI), dimethylformamide (DMF), trifluoroacetic acid (TFA), sodium methoxide (MeONa), methanol (MeOH), and all solvents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents should be used where specified.

-